![molecular formula C14H20F2NO5P B12551336 L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- CAS No. 160751-42-8](/img/structure/B12551336.png)
L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- is a derivative of L-phenylalanine, an essential amino acid. This compound is notable for its unique chemical structure, which includes a diethoxyphosphinyl group and difluoromethyl group attached to the phenylalanine backbone. L-phenylalanine itself is a precursor for various important biomolecules, including neurotransmitters like dopamine and norepinephrine .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of phenylalanine ammonia-lyase (PAL) to catalyze the conversion of L-phenylalanine to trans-cinnamic acid, followed by further chemical modifications to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow biocatalysis, where immobilized enzymes are used to enhance the scalability and efficiency of the process. This method allows for the production of phenylalanine derivatives with high enantioselectivity and chemoselectivity .
化学反応の分析
Types of Reactions
L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
科学的研究の応用
L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- involves its conversion to various metabolites that play crucial roles in biological processes. For example, it can be converted to dopamine and norepinephrine, which are important neurotransmitters involved in mood regulation and cognitive function. The molecular targets and pathways involved include the enzymes phenylalanine hydroxylase and tyrosine hydroxylase, which catalyze the conversion of phenylalanine to tyrosine and subsequently to dopamine .
類似化合物との比較
Similar Compounds
L-Phenylalanine: The parent compound, which lacks the diethoxyphosphinyl and difluoromethyl groups.
D-Phenylalanine: The enantiomer of L-phenylalanine, which has different biological activity.
3,4-Dihydroxy-D,L-phenylalanine (DOPA): A derivative of phenylalanine used in the treatment of Parkinson’s disease.
Uniqueness
L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. These modifications can enhance its stability, solubility, and reactivity, making it a valuable compound for various applications .
特性
CAS番号 |
160751-42-8 |
|---|---|
分子式 |
C14H20F2NO5P |
分子量 |
351.28 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-[diethoxyphosphoryl(difluoro)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C14H20F2NO5P/c1-3-21-23(20,22-4-2)14(15,16)11-7-5-10(6-8-11)9-12(17)13(18)19/h5-8,12H,3-4,9,17H2,1-2H3,(H,18,19)/t12-/m0/s1 |
InChIキー |
SNSFIWGJZZYFDH-LBPRGKRZSA-N |
異性体SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(F)F)OCC |
正規SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)CC(C(=O)O)N)(F)F)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B12551264.png)

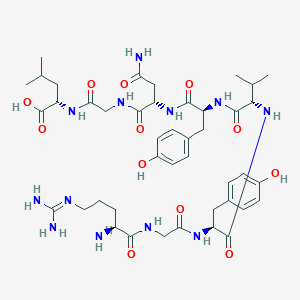
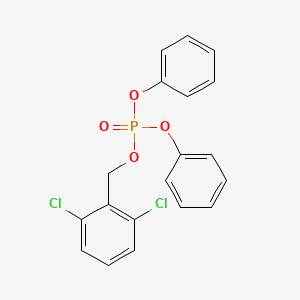
![Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-](/img/structure/B12551288.png)
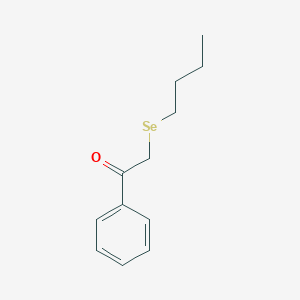
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)

![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)

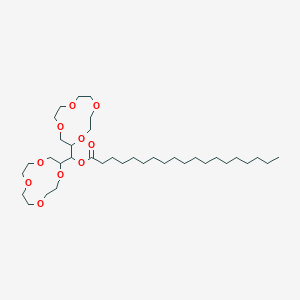
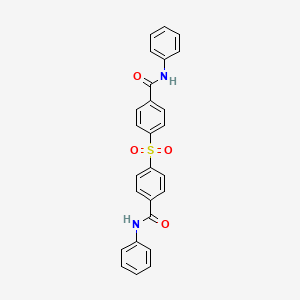
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
